

# A Preclinical Showdown: Comparing SHP2 Inhibitors SHP394 and TNO-155

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Compound of Interest					
Compound Name:	SHP394				
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An in-depth comparative analysis of the preclinical data for two prominent allosteric SHP2 inhibitors, **SHP394** and TNO-155, reveals their potential in cancer therapy. While both compounds effectively target the SHP2 phosphatase, a critical node in cellular signaling, a direct head-to-head comparison is challenging due to the absence of publicly available studies conducted under identical experimental conditions. This guide synthesizes the existing preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their individual profiles.

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a key transducer of signaling from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS/MAPK cascade.[1] Its role in promoting cell growth, proliferation, and survival has made it an attractive target for cancer therapy.[2] **SHP394** and TNO-155 are both orally active, allosteric inhibitors that stabilize SHP2 in an inactive conformation.[2]

### **Mechanism of Action**

Both **SHP394** and TNO-155 are allosteric inhibitors of SHP2. They bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding locks the enzyme in a closed, auto-inhibited conformation, preventing its catalytic activity and its interaction with upstream activators and downstream substrates. By inhibiting SHP2, these molecules effectively block the RAS/MAPK signaling pathway, leading to reduced phosphorylation of ERK (p-ERK), a key downstream effector.



# **Quantitative Preclinical Data**

The following tables summarize the available preclinical data for **SHP394** and TNO-155. It is crucial to note that the data are compiled from different studies and are not the result of direct comparative experiments.

Table 1: In Vitro Activity of SHP394 and TNO-155

Parameter	SHP394	TNO-155
SHP2 Enzymatic IC50	23 nM	11 nM[3]
Cellular Anti-Proliferation IC50	297 nM (Caco-2 cells)1.38 μΜ (Detroit-562 cells)	Not explicitly reported as a single agent IC50 in the provided results, but shown to be more efficacious than SHP099 in OSCC cell lines with IC50 values ranging from 0.39 µM to 211.1 µM.[4]
p-ERK Inhibition IC50	18 nM (KYSE520 cells)	Dose-dependent suppression of p-ERK observed in various cell lines.[2][5]

Table 2: In Vivo Efficacy of SHP394 and TNO-155



Parameter	SHP394	TNO-155
Xenograft Model	Detroit-562 (pharyngeal carcinoma)	Various models including neuroblastoma, EGFR-mutant lung cancer, and KRAS G12C cancers.[2][6][7]
Dosing Regimen	20-80 mg/kg, oral gavage, twice daily	Varied depending on the study, e.g., 20 mg/kg twice daily in HT-29 xenografts.[6]
Anti-Tumor Activity	Dose-dependent tumor volume reduction. 34% tumor regression at 80 mg/kg.	As a single agent, showed limited efficacy in some advanced solid tumors, but demonstrated significant antitumor activity in combination with other targeted therapies.  [5][6]

Table 3: Preclinical Pharmacokinetics of TNO-155

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (hours)	Oral Bioavailability (%)
Mouse	24	3	2	78
Rat	15	7	8	100
Dog	4	3	9	>100
Monkey	6	4	9	60
Pharmacokinetic data for SHP394 was not available in the provided search results.				



# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used in the evaluation of SHP2 inhibitors.

### **SHP2 Enzymatic Inhibition Assay**

This assay quantifies the ability of a compound to inhibit the enzymatic activity of SHP2. A common method utilizes a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

- Reagents and Materials:
  - Recombinant human SHP2 protein
  - DiFMUP substrate
  - Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT)
  - Test compounds (SHP394 or TNO-155) dissolved in DMSO
  - 384-well microplates
  - Plate reader capable of fluorescence detection
- Procedure:
  - 1. Prepare serial dilutions of the test compounds in DMSO.
  - 2. In a 384-well plate, add a small volume of the compound dilutions.
  - 3. Add the SHP2 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
  - 4. Initiate the enzymatic reaction by adding the DiFMUP substrate.
  - 5. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths are specific to the substrate).



- 6. Calculate the rate of reaction for each compound concentration.
- 7. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[5][8]

# In Vitro Cell Proliferation Assay (MTT/XTT Assay)

This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.

- · Reagents and Materials:
  - Cancer cell lines of interest
  - Complete cell culture medium
  - Test compounds (SHP394 or TNO-155)
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
  - Solubilization solution (for MTT)
  - 96-well cell culture plates
  - Microplate reader
- Procedure:
  - 1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  - 2. Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
  - 3. Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
  - 4. If using MTT, add the solubilization solution to dissolve the formazan crystals.



- 5. Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
- 6. Calculate the percentage of cell viability relative to untreated control cells.
- 7. Determine the IC50 value by plotting cell viability against compound concentration.[4]

### In Vivo Tumor Xenograft Study

This model assesses the anti-tumor efficacy of the compounds in a living organism.

- Materials:
  - Immunocompromised mice (e.g., nude or SCID)
  - Cancer cell line for tumor induction
  - Test compounds (SHP394 or TNO-155) formulated for oral administration
  - Calipers for tumor measurement
- Procedure:
  - 1. Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
  - 2. Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - 3. Randomize the mice into treatment and control groups.
  - 4. Administer the test compounds or vehicle control orally at the specified dose and schedule.
  - 5. Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
  - 6. Calculate the tumor volume using the formula: (Length x Width<sup>2</sup>) / 2.
  - 7. Monitor the body weight of the mice as an indicator of toxicity.



8. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).[9]

## **Western Blot for p-ERK Analysis**

This technique is used to measure the levels of phosphorylated ERK, a key downstream marker of SHP2 activity.

- Reagents and Materials:
  - Cell or tumor lysates
  - Protein quantification assay (e.g., BCA)
  - SDS-PAGE gels and electrophoresis apparatus
  - Transfer buffer and membrane (e.g., PVDF)
  - Blocking buffer (e.g., 5% BSA in TBST)
  - Primary antibodies (anti-p-ERK, anti-total ERK)
  - HRP-conjugated secondary antibody
  - Chemiluminescent substrate
  - Imaging system
- Procedure:
  - 1. Prepare protein lysates from treated cells or tumor tissue.
  - 2. Determine the protein concentration of each lysate.
  - 3. Separate the proteins by size using SDS-PAGE.
  - 4. Transfer the proteins from the gel to a membrane.
  - 5. Block the membrane to prevent non-specific antibody binding.

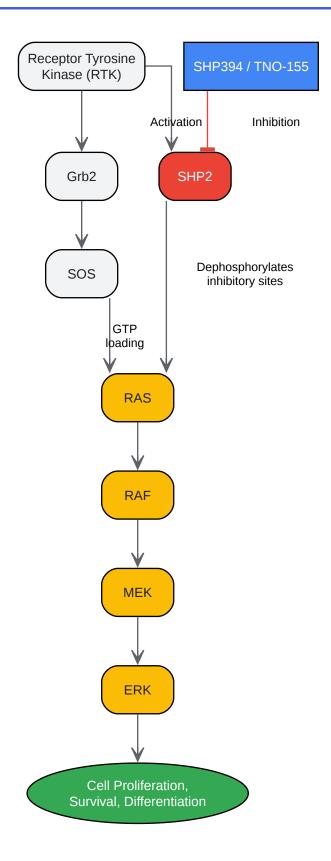


- 6. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
- 7. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- 8. Detect the protein bands using a chemiluminescent substrate and an imaging system.
- 9. Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
- 10. Quantify the band intensities to determine the ratio of p-ERK to total ERK.[10][11]

# Signaling Pathways and Experimental Workflow SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade.





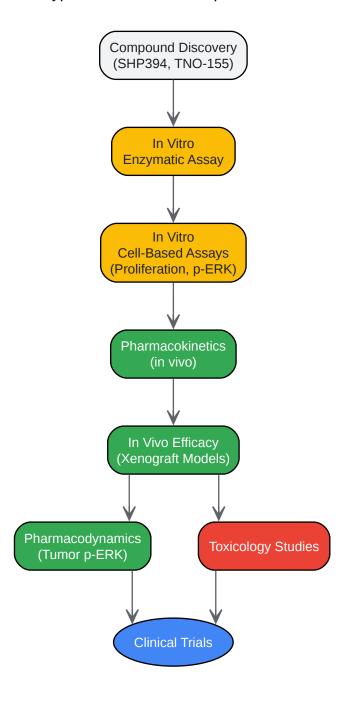
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Caption: SHP2's role in the RAS/MAPK pathway and its inhibition.



# **General Preclinical Experimental Workflow**

The diagram below outlines a typical workflow for the preclinical evaluation of SHP2 inhibitors.



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Caption: A typical preclinical development workflow for SHP2 inhibitors.

# Conclusion



Both **SHP394** and TNO-155 demonstrate potent and selective inhibition of SHP2 in preclinical models, validating SHP2 as a promising therapeutic target in oncology. TNO-155 has been extensively studied in combination with other targeted agents, suggesting a potential strategy to overcome drug resistance. While the available data for **SHP394** is more limited in the public domain, it also shows clear anti-tumor activity. The lack of direct comparative studies necessitates careful consideration when evaluating the relative merits of these two inhibitors. Future head-to-head preclinical and clinical studies will be crucial to definitively establish their comparative efficacy and safety profiles and to guide their optimal clinical development.

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